tert-Butyl 4-(2,6-dichloropyridin-4-yl)piperidine-1-carboxylate is a chemical compound that serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is classified under the category of piperidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
The compound can be sourced from various chemical suppliers and is often utilized in research and industrial applications. Its synthesis is typically carried out in laboratory settings or industrial environments, employing specific reagents and conditions to achieve desired yields.
tert-Butyl 4-(2,6-dichloropyridin-4-yl)piperidine-1-carboxylate falls under the category of organic compounds, specifically as a piperidine derivative. Its structure includes a tert-butyl group, a piperidine ring, and a dichloropyridine moiety, which contribute to its chemical properties and reactivity.
The synthesis of tert-butyl 4-(2,6-dichloropyridin-4-yl)piperidine-1-carboxylate typically involves several key steps:
The reaction conditions may include solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction. In industrial settings, continuous flow processes are often employed to enhance efficiency and yield while maintaining consistent reaction conditions.
The molecular formula for tert-butyl 4-(2,6-dichloropyridin-4-yl)piperidine-1-carboxylate is with a molecular weight of approximately 332.2 g/mol. The structure features:
Property | Value |
---|---|
CAS Number | 1367126-89-3 |
IUPAC Name | tert-butyl 4-(2,6-dichloropyridin-4-yl)piperidine-1-carboxylate |
InChI Key | BXNNCNQQROWTKE-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NC(=C2)Cl)Cl |
tert-Butyl 4-(2,6-dichloropyridin-4-yl)piperidine-1-carboxylate can undergo various chemical reactions:
Common reagents used in these reactions include:
The reaction conditions vary based on the desired product but typically involve controlled temperatures and catalysts.
The mechanism of action for tert-butyl 4-(2,6-dichloropyridin-4-yl)piperidine-1-carboxylate involves interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate target activity, leading to various biological effects. The exact pathways may differ based on the specific application and target involved.
The compound exhibits several notable physical properties:
Key chemical properties include:
The compound's stability and reactivity make it suitable for various synthetic applications in organic chemistry .
tert-Butyl 4-(2,6-dichloropyridin-4-yl)piperidine-1-carboxylate has several significant applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4